

Application Note: Structural Characterization of Diethylene Glycol Adipate Polyester Using NMR Spectroscopy

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Compound of Interest

Compound Name: Diethylene glycol adipate

Cat. No.: B1329770

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Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of **diethylene glycol adipate** (DEGA) polyester. High-resolution ^1H and ^{13}C NMR spectroscopy are powerful, non-destructive techniques for elucidating the chemical structure, confirming the identity, and assessing the purity of polymeric materials. This document provides a comprehensive protocol for sample preparation and data acquisition, along with an analysis of the expected NMR spectra, including chemical shift assignments. This methodology is crucial for researchers, scientists, and professionals involved in polymer synthesis, quality control, and drug development where polyesters like DEGA are utilized as plasticizers or components of formulations.

Introduction

Diethylene glycol adipate (DEGA) is an aliphatic polyester synthesized from the polycondensation of diethylene glycol and adipic acid.^{[1][2][3]} It finds applications as a plasticizer, in the production of binders for various composites, and in the development of biodegradable materials.^{[1][2][3]} The physical and chemical properties of DEGA polyester are highly dependent on its molecular structure, including the successful incorporation of monomer units and the nature of the end-groups.

NMR spectroscopy provides detailed information about the molecular structure of polymers. ^1H NMR is used to identify and quantify the different types of protons in the polymer chain, while ^{13}C NMR provides information about the carbon backbone. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more complex structural assignments. This application note serves as a practical guide for the characterization of DEGA polyester using NMR.

Experimental Protocols

Materials and Equipment

- **Diethylene glycol adipate** (DEGA) sample
- Deuterated chloroform (CDCl_3) with 0.03% (v/v) tetramethylsilane (TMS)
- NMR tubes (5 mm)
- Volumetric flasks and pipettes
- Vortex mixer
- NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation

- Accurately weigh 10-20 mg of the DEGA polyester sample.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.^[4]
- Ensure complete dissolution by gentle agitation or using a vortex mixer.
- Transfer the solution into a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent, to reference the chemical shifts to 0 ppm.

NMR Data Acquisition

- Insert the NMR tube into the spectrometer.
- Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquire a ^1H NMR spectrum. Typical parameters for a 300 MHz spectrometer are:
 - Pulse program: zg30
 - Number of scans: 16-64
 - Relaxation delay: 1-5 s
 - Acquisition time: ~3-4 s
 - Spectral width: -2 to 12 ppm
- Acquire a ^{13}C NMR spectrum. Typical parameters are:
 - Pulse program: zgpg30 (proton-decoupled)
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation delay: 2 s
 - Spectral width: 0 to 200 ppm
- Process the acquired data (Fourier transformation, phase correction, and baseline correction).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of different protons.
- Reference the spectra using the TMS signal at 0 ppm.

Results and Discussion

The expected ^1H and ^{13}C NMR spectra of **diethylene glycol adipate** are characterized by specific chemical shifts corresponding to the protons and carbons in the repeating unit of the polyester.

^1H NMR Spectrum

The ^1H NMR spectrum of DEGA in CDCl_3 will exhibit distinct signals for the protons of the diethylene glycol and adipic acid moieties. The integration of these signals should correspond to the number of protons in each environment.

- **Diethylene Glycol Protons:** The two methylene groups of the diethylene glycol unit adjacent to the ester oxygen are expected to have slightly different chemical shifts. The protons on the carbons directly bonded to the ester oxygen ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-\text{CO}-$) will appear at a higher chemical shift (around 4.2 ppm) compared to the protons on the carbons of the ether linkage ($-\text{CO}-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$), which are expected around 3.7 ppm.
- **Adipic Acid Protons:** The adipic acid moiety has two sets of chemically non-equivalent methylene protons. The protons alpha to the carbonyl group ($-\text{CO}-\text{CH}_2-\text{CH}_2-$) will be deshielded and appear around 2.3 ppm. The protons beta to the carbonyl group ($-\text{CO}-\text{CH}_2-\text{CH}_2-$) will appear at a lower chemical shift, around 1.6 ppm.

^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum provides complementary information for structural confirmation.

- **Carbonyl Carbon:** The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 172-174 ppm.
- **Diethylene Glycol Carbons:** The carbons of the diethylene glycol unit will show two distinct signals. The carbon adjacent to the ester oxygen ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-\text{CO}-$) will be around 63-64 ppm, while the carbon of the ether linkage ($-\text{CO}-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$) will be around 68-69 ppm.
- **Adipic Acid Carbons:** The carbons of the adipic acid unit will also show two signals. The carbon alpha to the carbonyl group ($-\text{CO}-\text{CH}_2-\text{CH}_2-$) is expected around 33-34 ppm, and the beta carbon ($-\text{CO}-\text{CH}_2-\text{CH}_2-$) around 24-25 ppm.

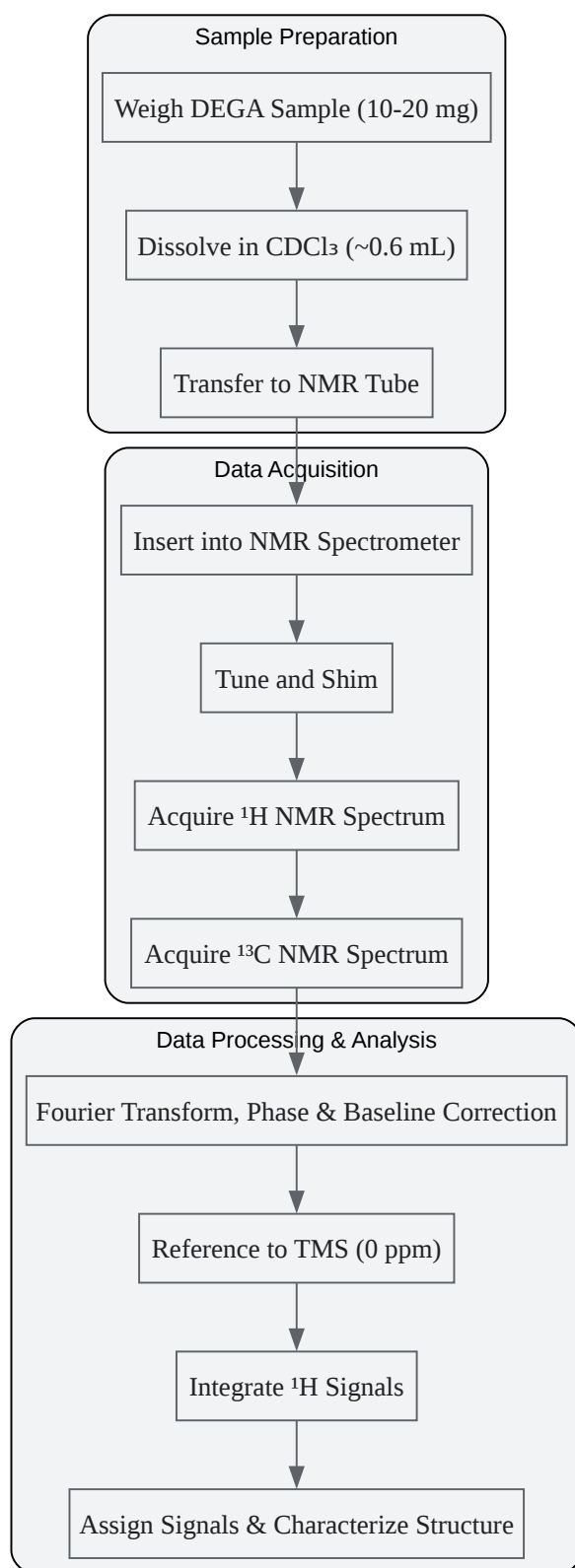
Data Presentation

Table 1: Summary of Expected ^1H and ^{13}C NMR Chemical Shifts for **Diethylene Glycol Adipate** (DEGA) in CDCl_3 .

Assignment	Structure Fragment	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
a	-O-CH ₂ -CH ₂ -O-CO-	~ 4.2	~ 63-64
b	-CO-O-CH ₂ -CH ₂ -O-	~ 3.7	~ 68-69
c	-CO-CH ₂ -CH ₂ -	~ 2.3	~ 33-34
d	-CO-CH ₂ -CH ₂ -	~ 1.6	~ 24-25
e	-CO-O-	-	~ 172-174

Visualizations

Caption: Chemical structure of the **diethylene glycol adipate** repeating unit with proton assignments.



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